molecular formula C19H20N2O4 B354596 2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid CAS No. 940480-40-0

2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid

Cat. No. B354596
M. Wt: 340.4g/mol
InChI Key: IALLGVWYLYXUCT-UHFFFAOYSA-N
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Description

2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid, also known as 2-SBACB, is a derivative of benzoic acid and is commonly used in scientific research. It is a colorless, crystalline solid with a molecular weight of 317.37 g/mol. Due to its unique structure, 2-SBACB is a versatile compound that has a wide range of applications in the field of science.

Scientific Research Applications

Hydration and Structural Analysis

Studies on the hydration of aniline and benzoic acid derivatives, which are structurally related to the compound , have provided insights into the hydration shells and hydrogen bonding patterns in aqueous solutions. For instance, aniline's first hydration shell consists of approximately 26 water molecules, highlighting the complex interaction between these compounds and water molecules. This information is crucial for understanding solvation dynamics and designing compounds with desired solubility and reactivity profiles (Fedotova & Kruchinin, 2013).

Carbonylation Reactions

Carbonylation reactions, particularly those catalyzed by palladium complexes, are significant for synthesizing carboxylic acids and their derivatives, including phenylcarbamates. The addition of anthranilic acid to such reactions has been shown to increase activity, suggesting a potential route for modifying and synthesizing related compounds (Gasperini et al., 2003). This method's efficiency and selectivity could be advantageous for synthesizing specific derivatives of the target compound for research purposes.

Catalytic Transformations

Palladium-catalyzed transformations are pivotal in organic synthesis, including the carbonylative transformation of halides to carboxylic acids. Such transformations are essential for efficiently introducing carboxyl groups into aromatic compounds, potentially applicable to modifying the compound of interest to enhance its reactivity or binding properties (Wu et al., 2017).

Crystal Structure and Complex Formation

The study of crystal structures and solvates, such as the analysis of benzoate benzoic acid solvates, contributes to our understanding of molecular interactions and complex formation. This knowledge is crucial for designing compounds with specific properties or for inclusion in larger molecular assemblies (Hemamalini & Fun, 2010).

Ligand Behavior and Metal Complexation

Compounds similar to the target molecule have been studied for their ability to act as ligands, forming complexes with metals. Such studies reveal the potential applications of these compounds in catalysis, material science, and even therapeutic contexts, given their complexing abilities with various metals (Kudyakova et al., 2009).

properties

IUPAC Name

2-[[3-(butan-2-ylcarbamoyl)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-3-12(2)20-17(22)13-7-6-8-14(11-13)21-18(23)15-9-4-5-10-16(15)19(24)25/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALLGVWYLYXUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid

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